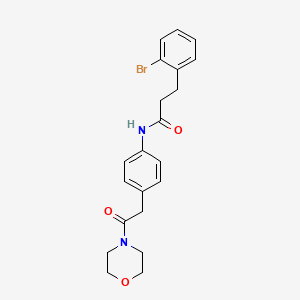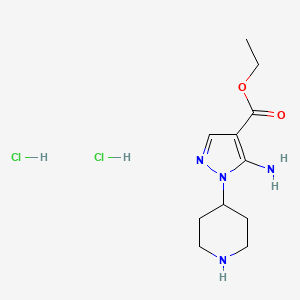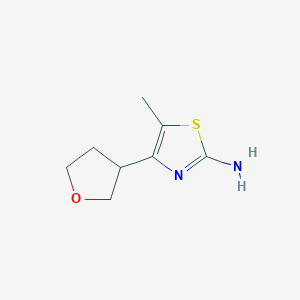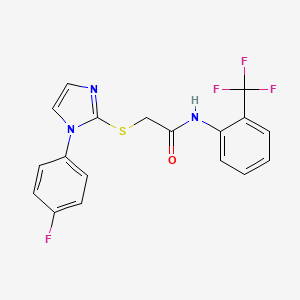![molecular formula C17H13ClF3N5O B2367955 N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide CAS No. 338773-11-8](/img/structure/B2367955.png)
N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a trifluoromethyl group (-CF3), and a quinoxalinyl group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, influencing the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions . The trifluoromethyl group is generally considered stable but could potentially undergo certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity . The amide group could form hydrogen bonds, potentially affecting the compound’s solubility .科学的研究の応用
Antifungal Applications
Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which may include the compound , have been assayed in vitro as potential antimycotic agents against eight fungal strains . This suggests a potential application of the compound in the development of new antifungal drugs.
Antimicrobial Applications
The compound could also have potential antimicrobial applications. A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which may include the compound , were synthesized as potential antimicrobial agents .
Antiviral Applications
The compound could be used in the development of new antiviral drugs. Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which may include the compound , showed promising antiviral activity .
Kinase Inhibitory Activity
A series of o-amino-arylurea derivatives, which may include the compound , have been synthesized and evaluated for their kinase inhibitory activity . This suggests a potential application of the compound in the development of new anticancer drugs.
Synthesis of New Derivatives
The compound could be used as a starting point for the synthesis of a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .
Development of Biologically Active Compounds
Quinoxalines, including trifluoromethyl-containing quinoxalines like the compound , are of significant interest in medicinal chemistry as compounds with remarkable biological and physiological properties . They could be used in the synthesis of more complex biologically active compounds.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds with similar structures have been found to interact with various targets, such as kinase insert domain-containing receptor (kdr) and signal transducer and activator of transcription 3 (stat3) . These targets play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival.
Mode of Action
Similar compounds have been reported to inhibit the phosphorylation of stat3 . This inhibition is dependent on SHP-1, a protein tyrosine phosphatase, which is involved in the negative regulation of cellular processes .
Biochemical Pathways
The inhibition of stat3 can affect various cellular processes, including cell growth, differentiation, and apoptosis . The inhibition of KDR can affect angiogenesis, a process critical for tumor growth and metastasis .
Result of Action
The inhibition of stat3 and kdr can potentially lead to the suppression of tumor growth and metastasis .
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[methyl-[3-(trifluoromethyl)quinoxalin-2-yl]amino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5O/c1-26(25-16(27)22-11-8-6-10(18)7-9-11)15-14(17(19,20)21)23-12-4-2-3-5-13(12)24-15/h2-9H,1H3,(H2,22,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIGQFSEEKWADY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2367872.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2367875.png)


![ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2367880.png)

![N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2367884.png)
![2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2367885.png)
![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)
![N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2367888.png)



